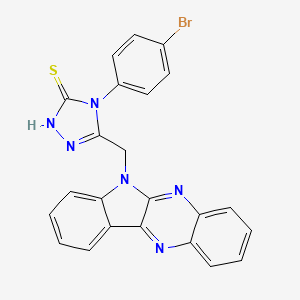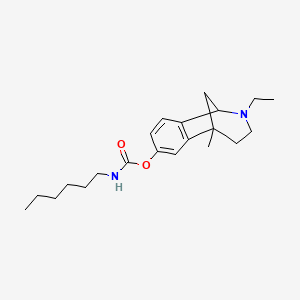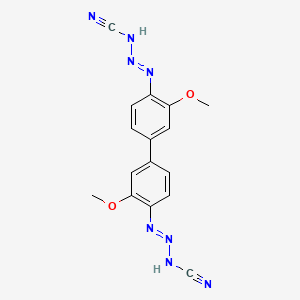
3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) is a complex organic compound characterized by its biphenyl structure with dimethoxy groups and triazene functionalities
Vorbereitungsmethoden
The synthesis of 3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) typically involves multiple steps, starting with the preparation of the biphenyl core. The dimethoxy groups are introduced through methylation reactions, followed by the formation of the triazene groups via diazotization and subsequent coupling reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The dimethoxy groups can be oxidized to form quinones.
Reduction: The triazene groups can be reduced to amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The triazene groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets within the target molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other biphenyl derivatives, 3,3’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-triazene-1-carbonitrile) is unique due to its combination of dimethoxy and triazene functionalities. Similar compounds include:
3,3’-Dimethoxy-4,4’-biphenyldiamine: Lacks the triazene groups but shares the biphenyl and dimethoxy structure.
4,4’-Dinitrobiphenyl: Contains nitro groups instead of triazene, leading to different reactivity and applications.
3,3’-Dichloro-4,4’-biphenyldiamine: Features chloro groups, offering distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
93940-21-7 |
|---|---|
Molekularformel |
C16H14N8O2 |
Molekulargewicht |
350.33 g/mol |
IUPAC-Name |
[[4-[4-[(cyanoamino)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]cyanamide |
InChI |
InChI=1S/C16H14N8O2/c1-25-15-7-11(3-5-13(15)21-23-19-9-17)12-4-6-14(16(8-12)26-2)22-24-20-10-18/h3-8H,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
PEGQAOVWHYLVFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NNC#N)OC)N=NNC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)




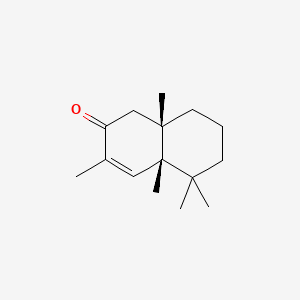

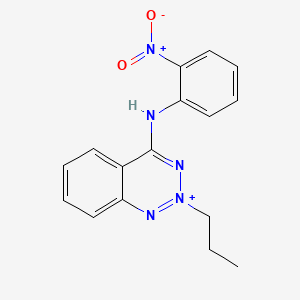

![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

